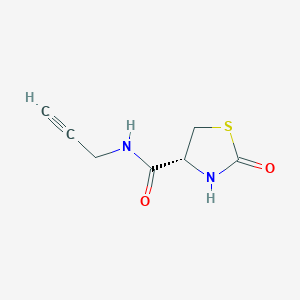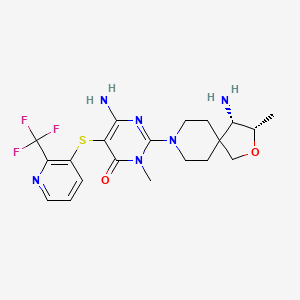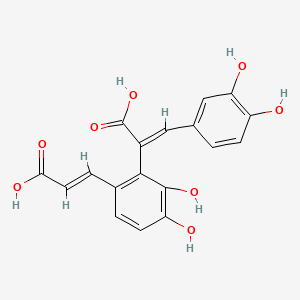
SMND-309
科学的研究の応用
SMND-309 has a wide range of scientific research applications, including:
Neuroprotection: this compound exhibits neuroprotective effects in cultured neurons and in animal models of cerebral ischemia.
Anti-inflammatory Effects: This compound inhibits pulmonary inflammation and reduces the accumulation of M2 macrophages, alleviating collagen deposition and lung damage in models of chronic intermittent hypoxia
作用機序
SMND-309の作用機序には、いくつかの分子標的と経路が含まれます。
神経保護: This compoundはPI3K / Akt / CREBシグナル伝達経路を活性化し、ニューロンの生存を促進し、ニューロン細胞のアポトーシスを減少させます.
抗炎症作用: This compoundはNF-κBシグナル伝達経路の活性化を阻害し、TNF-αやIL-6などの炎症性因子の発現を減らし、M2マクロファージの蓄積を減らします
類似の化合物との比較
This compoundは、サルビアノール酸Bの誘導体であり、サルビアミルトオリザ由来の他の化合物といくつかの類似性を共有しています。 神経保護作用と心臓保護作用に関して、サルビアノール酸Bと比較して有意に高い効力を示します . 類似の化合物には以下が含まれます。
サルビアノール酸B: this compoundの親化合物で、心臓保護作用と神経保護作用で知られています。
サルビアノール酸A: サルビアミルトオリザ由来の別の誘導体で、類似の生物学的活性を持ちます。
結論として、this compoundは、多様な生物学的活性を持つ有望な化合物であり、神経保護、心臓保護、および抗炎症治療における治療的応用にとって大きな可能性を秘めています。
生化学分析
Biochemical Properties
SMND-309 plays a crucial role in various biochemical reactions. It has been shown to interact with several key enzymes and proteins, including superoxide dismutase, catalase, and glutathione peroxidase. These interactions enhance the activities of these antioxidant enzymes, thereby reducing oxidative stress within cells . Additionally, this compound interacts with proteins involved in apoptosis regulation, such as Bcl-2 and Bax, promoting cell survival and reducing apoptosis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been demonstrated to enhance cell viability and reduce apoptosis by activating the PI3K/Akt/CREB signaling pathway . This activation leads to increased expression of brain-derived neurotrophic factor, which supports neuron survival and function . In cardiomyocytes, this compound reduces oxidative stress and apoptosis, thereby protecting against myocardial infarction . Furthermore, it has been shown to improve mitochondrial energy metabolism in rat cortical neurons, enhancing cell survival and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key pathways. It exerts its effects primarily through the activation of the PI3K/Akt/CREB signaling pathway, which promotes cell survival and reduces apoptosis . This compound also interacts with antioxidant enzymes, enhancing their activities and reducing oxidative stress . Additionally, it modulates the expression of apoptosis-related proteins, increasing the levels of anti-apoptotic proteins like Bcl-2 and decreasing pro-apoptotic proteins like Bax .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its protective effects over extended periods . In vitro studies have demonstrated that this compound can maintain its neuroprotective effects for up to 24 hours after treatment . In vivo studies have shown that this compound can provide long-term protection against myocardial infarction and cerebral ischemia when administered over several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound (2.5-10 mg/kg) are effective in reducing oxidative stress and apoptosis in both neuronal and cardiac cells . Higher doses may lead to adverse effects, including potential toxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activities and reducing oxidative stress . Additionally, this compound has been shown to modulate mitochondrial energy metabolism, improving the activities of mitochondrial respiratory enzymes and increasing adenosine triphosphate content . These interactions contribute to its overall protective effects on cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects . Additionally, this compound is distributed to the heart and other tissues, where it provides cardioprotective benefits . The compound’s interactions with transporters and binding proteins facilitate its distribution and localization within specific tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound localizes to mitochondria, where it enhances mitochondrial energy metabolism and reduces oxidative stress . Additionally, this compound has been observed to interact with nuclear proteins, modulating gene expression and promoting cell survival . These localization patterns are essential for the compound’s protective effects on cells.
準備方法
合成経路と反応条件
SMND-309の合成は、芳香族アルデヒドを芳香族酢酸に変換する、ペルキン縮合、およびα、β-不飽和エステルを構築するためのヘックカップリングを含むいくつかの重要なステップを伴います . 詳細な合成経路は以下のとおりです。
芳香族アルデヒドから芳香族酢酸への変換: このステップは、芳香族アルデヒドと適切な試薬を反応させて芳香族酢酸を生成することを伴います。
ペルキン縮合: 芳香族酢酸は、別の芳香族アルデヒドとペルキン縮合して桂皮酸誘導体を生成します。
ヘックカップリング: 最終ステップは、ヘックカップリングでα、β-不飽和エステルを構築し、this compoundを生成することを伴います。
工業生産方法
This compoundの工業生産方法は広く文書化されていません。 上記の合成経路は、適切な反応条件と精製技術の最適化によって工業生産に拡大できます .
化学反応の分析
反応の種類
SMND-309は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、酸化されてさまざまな酸化された誘導体を生成できます。
還元: 還元反応は、this compoundを異なる生物活性を持つ還元形に変換できます。
置換: 置換反応は、this compound分子に異なる官能基を導入することで、その生物学的特性を変化させる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな触媒が含まれます。 反応条件は通常、望ましい変換を確実にするために制御された温度とpHレベルを伴います .
生成された主な生成物
これらの反応から生成された主な生成物には、this compoundのさまざまな酸化された、還元された、および置換された誘導体が含まれ、それぞれが潜在的に独自の生物学的活性を持ちます .
科学研究アプリケーション
This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。
神経保護: this compoundは、培養ニューロンおよび脳虚血の動物モデルで神経保護効果を示します。
心臓保護: This compoundは、脂質過酸化産物をスカベンジすること、内因性抗酸化防御酵素を増やすこと、および心筋細胞のアポトーシスを抑制することにより、ラットの心筋梗塞から保護することが示されています.
肝臓保護: This compoundは、結合組織成長因子の発現をダウンレギュレートし、抗酸化酵素活性を高めることにより、動物モデルにおける肝機能を改善し、肝線維化を軽減します.
抗炎症作用: This compoundは、肺の炎症を抑制し、M2マクロファージの蓄積を減らし、慢性間欠的低酸素症モデルにおけるコラーゲンの沈着と肺の損傷を軽減します
類似化合物との比較
SMND-309 is a derivative of salvianolic acid B and shares some similarities with other compounds derived from Salvia miltiorrhiza. it exhibits significantly higher potency compared to salvianolic acid B in terms of neuroprotective and cardioprotective effects . Similar compounds include:
Salvianolic Acid B: The parent compound of this compound, known for its cardioprotective and neuroprotective properties.
Salvianolic Acid A: Another derivative of Salvia miltiorrhiza with similar biological activities.
Tanshinone IIA: A diterpene quinone compound from Salvia miltiorrhiza with cardioprotective and anti-inflammatory effects
特性
IUPAC Name |
(E)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-12-4-1-9(8-14(12)21)7-11(18(25)26)16-10(3-6-15(22)23)2-5-13(20)17(16)24/h1-8,19-21,24H,(H,22,23)(H,25,26)/b6-3+,11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHRXWZJURTMHG-ACIWFXKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)C=CC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C2=C(C=CC(=C2O)O)/C=C/C(=O)O)/C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669469 | |
| Record name | (2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065559-56-9 | |
| Record name | (2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



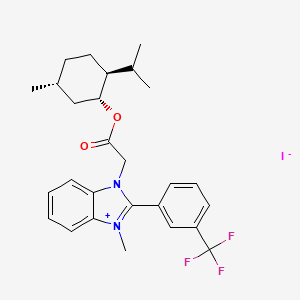
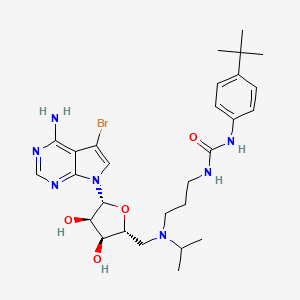
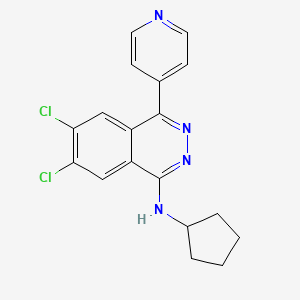
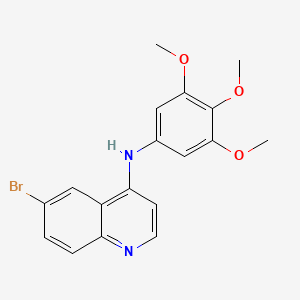
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)
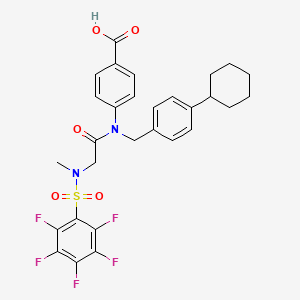
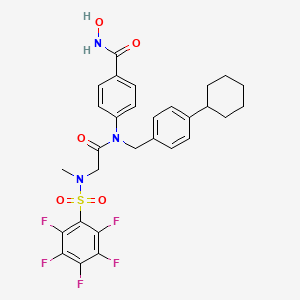
![6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B610824.png)
